
Piperazine, 1-(3-chlorophenyl)-4-((5-methoxy-2-benzofuranyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(3-chlorophenyl)-4-((5-methoxy-2-benzofuranyl)methyl)- is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various substituted benzyl halides under basic conditions. For this specific compound, the synthesis might involve:
Starting Materials: 3-chlorophenylpiperazine and 5-methoxy-2-benzofuran-1-methyl chloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Procedure: The reactants are mixed and stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification using techniques like column chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions might involve hydrogenation using catalysts like palladium on carbon, resulting in the reduction of any reducible functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzofuran moiety, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could lead to alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
Biologically, piperazine derivatives are often studied for their potential as enzyme inhibitors or receptor modulators, making them valuable in drug discovery.
Medicine
Medically, compounds like this are investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry
In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action for piperazine derivatives typically involves interaction with specific molecular targets such as enzymes or receptors. This compound might exert its effects by binding to these targets and modulating their activity, leading to the desired pharmacological outcomes.
Comparison with Similar Compounds
Similar Compounds
- Piperazine, 1-(4-chlorophenyl)-4-((5-methoxy-2-benzofuranyl)methyl)-
- Piperazine, 1-(3-chlorophenyl)-4-((4-methoxy-2-benzofuranyl)methyl)-
Uniqueness
The uniqueness of Piperazine, 1-(3-chlorophenyl)-4-((5-methoxy-2-benzofuranyl)methyl)- lies in its specific substitution pattern, which can influence its pharmacological properties and reactivity compared to other similar compounds.
Properties
CAS No. |
82205-89-8 |
|---|---|
Molecular Formula |
C20H21ClN2O2 |
Molecular Weight |
356.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-4-[(5-methoxy-1-benzofuran-2-yl)methyl]piperazine |
InChI |
InChI=1S/C20H21ClN2O2/c1-24-18-5-6-20-15(11-18)12-19(25-20)14-22-7-9-23(10-8-22)17-4-2-3-16(21)13-17/h2-6,11-13H,7-10,14H2,1H3 |
InChI Key |
DGZHFYBDAUXVDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)CN3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





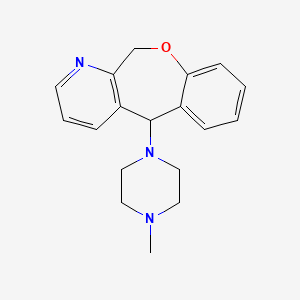
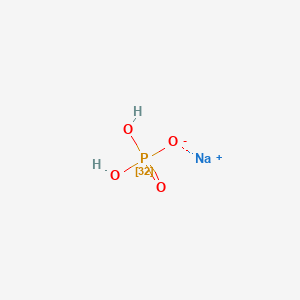
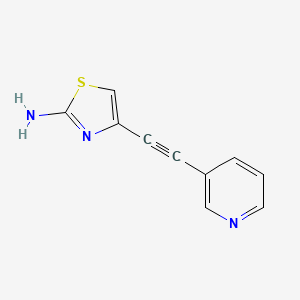

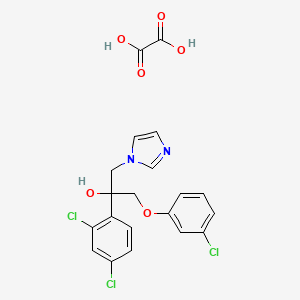

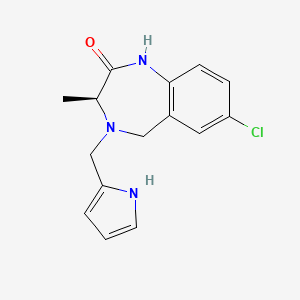
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-[6-[[2-(2-methylprop-2-enoylamino)acetyl]amino]hexanoylamino]acetate](/img/structure/B15191537.png)
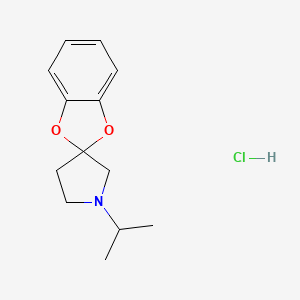
![2-[4-[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl acetate;(Z)-but-2-enedioic acid](/img/structure/B15191542.png)

